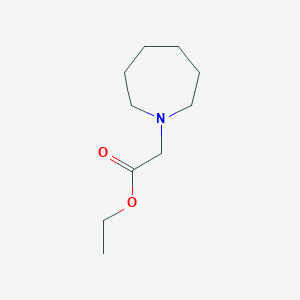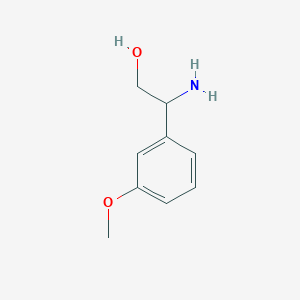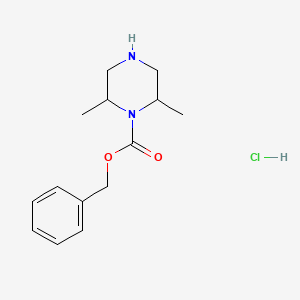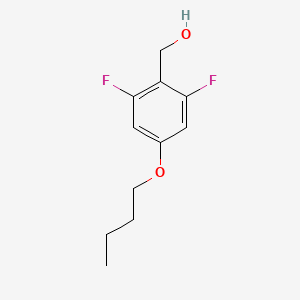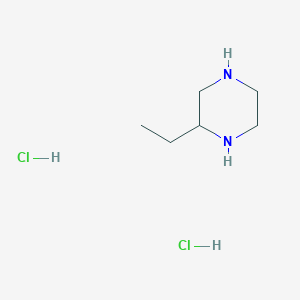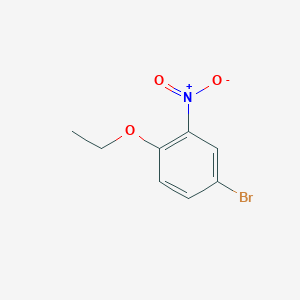
4-Bromo-1-ethoxy-2-nitrobenzene
説明
The compound 4-Bromo-1-ethoxy-2-nitrobenzene is a chemical intermediate with potential applications in various fields, including pharmaceuticals, organic dyes, and organic electroluminescent materials. It is a derivative of nitrobenzene, which is a well-known compound in organic chemistry due to its reactivity and utility in synthesis .
Synthesis Analysis
The synthesis of 4-Bromo-1-ethoxy-2-nitrobenzene can be achieved through a Williamson ether synthesis, which involves the reaction of 4-nitrophenol with 1,2-dibromoethane. The reaction conditions, such as temperature, solvent, time, and reactant proportions, are critical factors that influence the yield and purity of the product. The optimal conditions for this synthesis have been investigated to maximize the yield and ensure high purity of the final compound .
Molecular Structure Analysis
The molecular structure of 4-Bromo-1-ethoxy-2-nitrobenzene is characterized by the presence of a bromo substituent, an ethoxy group, and a nitro group attached to a benzene ring. The electronic structure of related benzene derivatives has been studied using techniques such as ultraviolet photoemission spectroscopy (UPS) and X-ray photoelectron spectroscopy (XPS). These studies provide insights into the molecular orbital density of states and the interaction between the molecule and the substrate, which are essential for understanding the reactivity and properties of the compound .
Chemical Reactions Analysis
The reactivity of bromo- and nitro-substituted benzene compounds has been explored in various chemical reactions. For instance, the electrochemical reduction of 1-bromo-4-nitrobenzene has been studied, demonstrating the formation of arylzinc species, which are useful intermediates in organic synthesis. The introduction of carbon dioxide into the system can react with the arylzinc species, indicating the potential for further functionalization . Additionally, the photoreaction of nitrobenzenes with hydrobromic acid has been investigated, showing efficient conversion to tribromoanilines under irradiation, which suggests a mechanism involving electron transfer .
Physical and Chemical Properties Analysis
The physical properties of 4-Bromo-1-ethoxy-2-nitrobenzene and related compounds can be influenced by their molecular structure. For example, dissymmetric molecules with nitrobenzene derivatives exhibit notable smectic properties, which are characterized by different smectic phases. The molecular arrangements in these phases are influenced by fluorophilic and polar interactions, which are important for understanding the liquid-crystalline properties of these compounds . The electrochemical properties of related dibenzopentalenes, which can be synthesized from bromo- and ethynyl-substituted benzenes, reveal amphoteric redox properties that are significant for applications in electronic materials .
科学的研究の応用
Ultrasound-Assisted Synthesis
Ethoxylation of p-chloronitrobenzene, a reaction closely related to the synthesis of 4-Bromo-1-ethoxy-2-nitrobenzene, was studied under ultrasound irradiation conditions using phase-transfer catalysts. This method demonstrated a significant enhancement in reaction efficiency, showcasing the utility of ultrasound and phase-transfer catalysis in nucleophilic substitution reactions (Wang & Rajendran, 2007).
Solvent Influence on Reactivity
Research on the reactivity of halogeno- and alkoxy-derivatives of nitropyridines towards ammonia revealed that solvent polarity significantly accelerates substitution processes. This study provides insights into how solvent choice can influence the synthesis of derivatives, potentially applicable to the manipulation of 4-Bromo-1-ethoxy-2-nitrobenzene (Hertog & Jouwersma, 1953).
Electrophilic Substitution Reactions
A study on the electrophilic bromination of nitrobenzene using barium tetrafluorobromate (III) demonstrated an efficient pathway to synthesize bromo-nitrotoluenes. This highlights a method that could be adapted for the synthesis or modification of 4-Bromo-1-ethoxy-2-nitrobenzene derivatives (Sobolev et al., 2014).
Polymer Chemistry Applications
The synthesis of functionalized alkoxyamine initiators for block copolymers was explored, demonstrating the utility of bromo- and nitro-functionalized benzene derivatives in initiating "living" radical polymerization. This application underscores the potential role of 4-Bromo-1-ethoxy-2-nitrobenzene in polymer synthesis (Miura et al., 1999).
Charge Transfer Complexes in Solar Cells
The introduction of bromo-nitrobenzene derivatives into polymer solar cell active layers was shown to enhance device performance by improving exciton dissociation. This research suggests a novel application for 4-Bromo-1-ethoxy-2-nitrobenzene in improving the efficiency of solar energy harvesting devices (Fu et al., 2015).
Safety And Hazards
The safety information for 4-Bromo-1-ethoxy-2-nitrobenzene indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this compound .
特性
IUPAC Name |
4-bromo-1-ethoxy-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-2-13-8-4-3-6(9)5-7(8)10(11)12/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRPAGRQTPHRCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624345 | |
| Record name | 4-Bromo-1-ethoxy-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-ethoxy-2-nitrobenzene | |
CAS RN |
383869-51-0 | |
| Record name | 4-Bromo-1-ethoxy-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

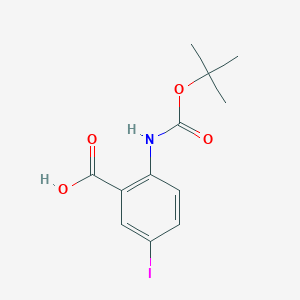
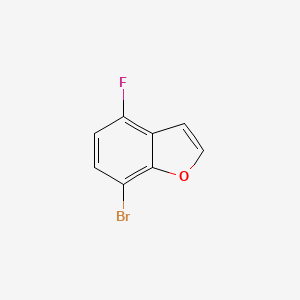
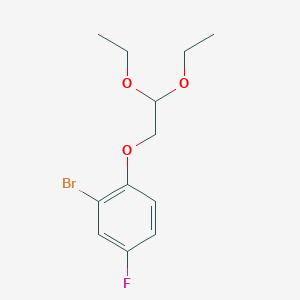
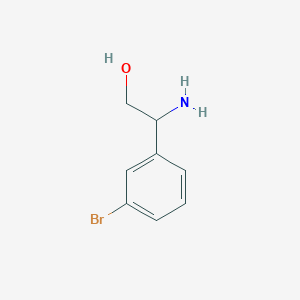
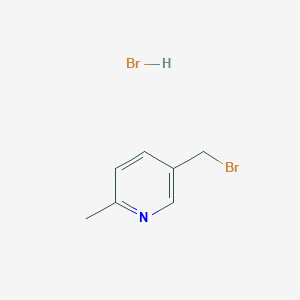
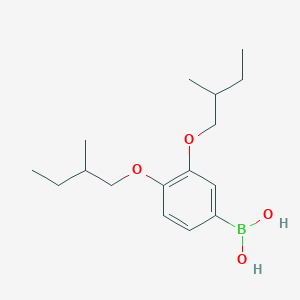
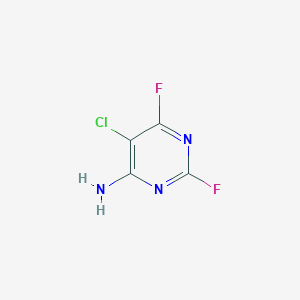

![1-[(4-Bromophenyl)methyl]-4-methylpiperazine](/img/structure/B1291651.png)
